
1,3,5-Triazin-3-amine, 4-cyclobutyl-N-cylopropyl-6-(4-thiomorpholinyl)-, S,S-dioxide, monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,5-Triazin-3-amine, 4-cyclobutyl-N-cylopropyl-6-(4-thiomorpholinyl)-, S,S-dioxide, monohydrochloride: is a complex organic compound belonging to the triazine family. This compound is characterized by its unique structure, which includes a triazine ring substituted with cyclobutyl, cyclopropyl, and thiomorpholinyl groups. The presence of the S,S-dioxide and monohydrochloride groups further adds to its distinct chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Triazin-3-amine, 4-cyclobutyl-N-cylopropyl-6-(4-thiomorpholinyl)-, S,S-dioxide, monohydrochloride typically involves multiple steps:
Formation of the Triazine Ring: The triazine ring is synthesized through a cyclization reaction involving appropriate precursors such as cyanuric chloride and amines.
Substitution Reactions: The cyclobutyl and cyclopropyl groups are introduced through substitution reactions using corresponding alkyl halides.
Thiomorpholine Introduction: The thiomorpholine group is incorporated via nucleophilic substitution reactions.
Oxidation: The S,S-dioxide group is formed through oxidation reactions using oxidizing agents like hydrogen peroxide.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the monohydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, including temperature control, solvent selection, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
1,3,5-Triazin-3-amine, 4-cyclobutyl-N-cylopropyl-6-(4-thiomorpholinyl)-, S,S-dioxide, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can undergo further oxidation reactions, potentially altering the sulfur-containing groups.
Reduction: Reduction reactions can target the triazine ring or the S,S-dioxide group.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, particularly at the triazine ring and the thiomorpholine group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or other reduced derivatives.
科学的研究の応用
1,3,5-Triazin-3-amine, 4-cyclobutyl-N-cylopropyl-6-(4-thiomorpholinyl)-, S,S-dioxide, monohydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The triazine ring and thiomorpholine group are key functional groups that interact with enzymes and receptors, potentially inhibiting or activating biological processes. The S,S-dioxide group may also play a role in redox reactions, contributing to the compound’s overall activity.
類似化合物との比較
Similar Compounds
- 1,3,5-Triazin-2-amine, 4-cyclobutyl-N-cyclopropyl-6-(1,1-dioxido-4-thiomorpholinyl)-, hydrochloride
- 1,3,5-Triazine, 2-methoxy-4-methyl-6-(4-phenyl-1-piperazinyl)-
Uniqueness
1,3,5-Triazin-3-amine, 4-cyclobutyl-N-cylopropyl-6-(4-thiomorpholinyl)-, S,S-dioxide, monohydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the S,S-dioxide and monohydrochloride groups further differentiates it from other similar compounds.
特性
CAS番号 |
148296-28-0 |
|---|---|
分子式 |
C14H22ClN5O2S |
分子量 |
359.9 g/mol |
IUPAC名 |
4-cyclobutyl-N-cyclopropyl-6-(1,1-dioxo-1,4-thiazinan-4-yl)-1,3,5-triazin-2-amine;hydrochloride |
InChI |
InChI=1S/C14H21N5O2S.ClH/c20-22(21)8-6-19(7-9-22)14-17-12(10-2-1-3-10)16-13(18-14)15-11-4-5-11;/h10-11H,1-9H2,(H,15,16,17,18);1H |
InChIキー |
KUSCRLRXSGPWIV-UHFFFAOYSA-N |
正規SMILES |
C1CC(C1)C2=NC(=NC(=N2)N3CCS(=O)(=O)CC3)NC4CC4.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


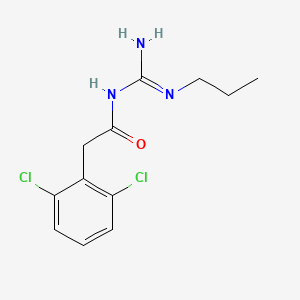
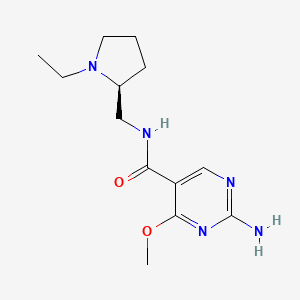
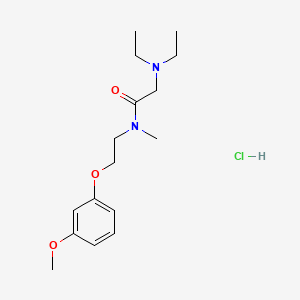
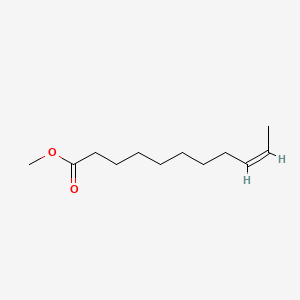

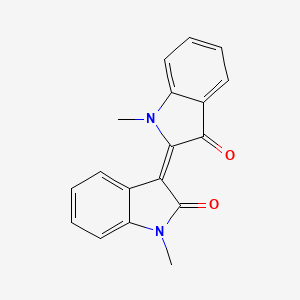
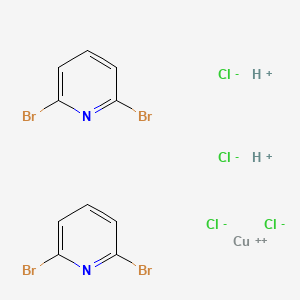
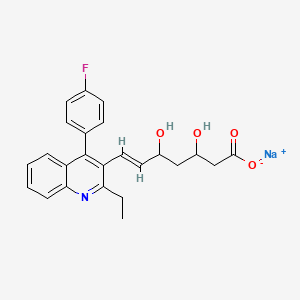
![4-[[3,5-bis[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]phenyl]methyl]-2,6-ditert-butylphenol](/img/structure/B12754080.png)

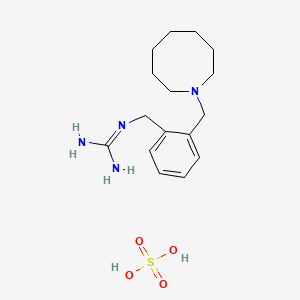

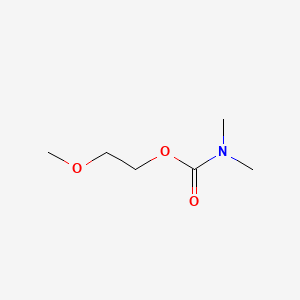
![(E)-but-2-enedioic acid;1-(2-ethoxyethyl)-2-[(4-methyl-1,4-diazepan-1-yl)methyl]benzimidazole;hydrate](/img/structure/B12754121.png)
